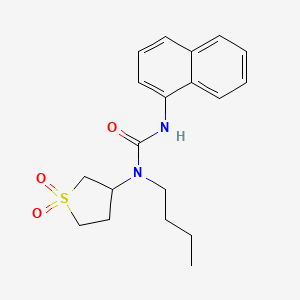
1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea is a complex organic compound characterized by its unique structure, which includes a butyl group, a dioxidotetrahydrothiophen moiety, and a naphthalenyl urea group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophen core. This core can be synthesized through the oxidation of tetrahydrothiophene using appropriate oxidizing agents such as hydrogen peroxide or potassium permanganate. The resulting dioxidotetrahydrothiophen is then reacted with naphthalenyl isocyanate and butylamine under controlled conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process, reducing the time and cost associated with production.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Studying the structure and properties of organic molecules, enabling breakthroughs in materials science and organic synthesis.
Biology: Investigating biological processes and interactions, potentially leading to the development of new drugs and therapeutic agents.
Medicine: Exploring its potential as a pharmaceutical agent, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilizing its unique properties in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea stands out due to its unique structure and multifaceted applications. Similar compounds include other urea derivatives and thiophene-based molecules, each with their own distinct properties and uses. The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities.
Properties
IUPAC Name |
1-butyl-1-(1,1-dioxothiolan-3-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-2-3-12-21(16-11-13-25(23,24)14-16)19(22)20-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,16H,2-3,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVFYIGIOGNSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2881429.png)
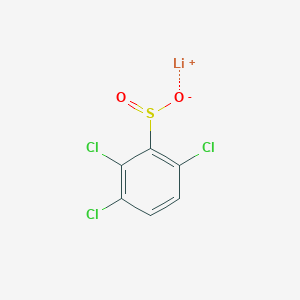
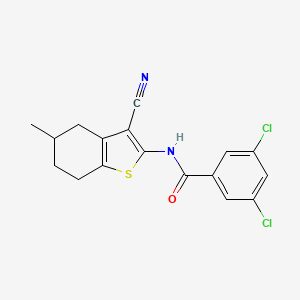
![1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2881433.png)
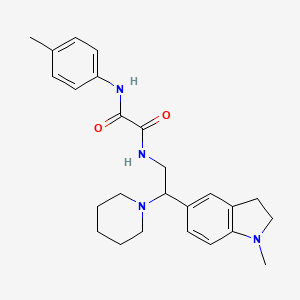
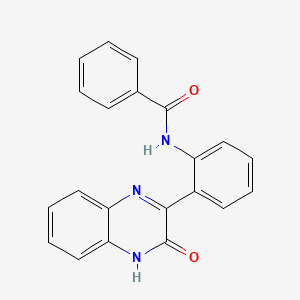
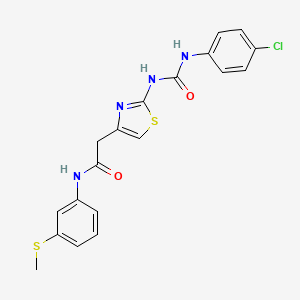
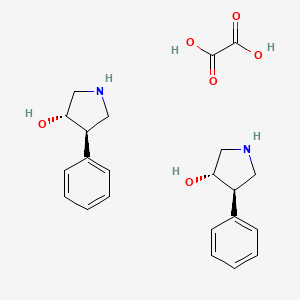

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2881445.png)
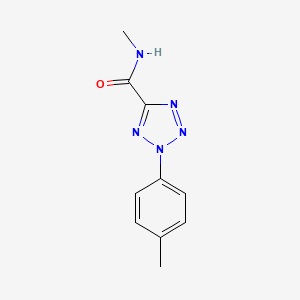
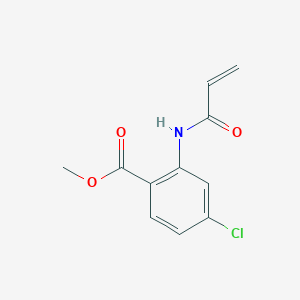
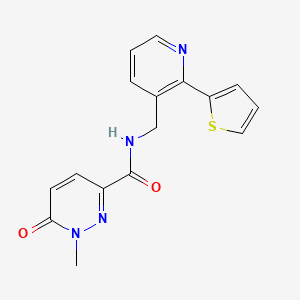
![ethyl 10'-methoxy-4'-(4-methylphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2881452.png)
